molecular formula C20H22N2O2 B5614426 1-{4-ACETYL-1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE

1-{4-ACETYL-1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE

Cat. No.: B5614426
M. Wt: 322.4 g/mol
InChI Key: UIBVHIQMRIURCE-UHFFFAOYSA-N
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Description

1-{4-ACETYL-1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-ACETYL-1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-{4-ACETYL-1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{4-ACETYL-1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{4-ACETYL-1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing cellular processes. The compound may act by inhibiting or activating specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
  • 1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone
  • Indole-3-carbaldehyde derivatives

Uniqueness

1-{4-ACETYL-1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE stands out due to its unique combination of the indole and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-acetyl-1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-12-19(14(3)23)20(15(4)24)13(2)22(12)10-9-16-11-21-18-8-6-5-7-17(16)18/h5-8,11,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBVHIQMRIURCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1CCC2=CNC3=CC=CC=C32)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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